N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

Descripción general

Descripción

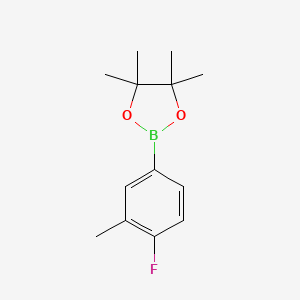

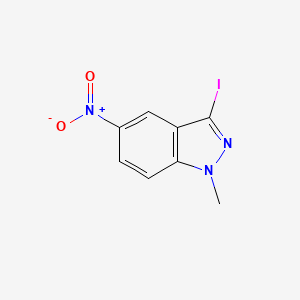

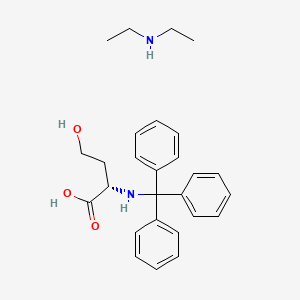

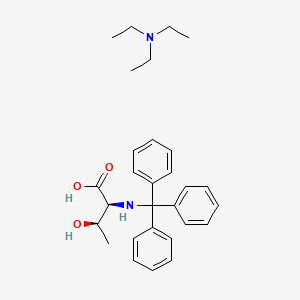

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C13H17F3N2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinamide core substituted with a trifluoromethyl group at the 6-position and diisopropylamino group at the nitrogen .Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.28 . The predicted density is 1.151±0.06 g/cm3, and the predicted boiling point is 335.8±42.0 °C .Aplicaciones Científicas De Investigación

Fluorescent Analog in Biochemistry

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide, as part of the nicotinamide family, has its applications explored in biochemistry. A fluorescent analog of nicotinamide adenine dinucleotide (NAD) was synthesized, demonstrating a significant fluorescence yield and a shorter fluorescence lifetime. This analog showed activity as a substitute for NAD(+) in various dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).

Role in Drug Metabolism

Studies have explored the effects of nicotinamide and its derivatives on drug metabolism by liver microsomes. These studies highlight how nicotinamide can impact the metabolism of different drugs, revealing its potential significance in pharmacology and toxicology (Sasame & Gillette, 1970).

Inhibitor in Enzymatic Studies

This compound, by its association with nicotinamide, finds relevance in studies of enzyme inhibition. For instance, research on nicotinamide N-methyltransferase (NNMT) inhibitors explores the role of these compounds in physiological and pathophysiological conditions. The development of inhibitors assists in understanding the biological functions of NNMT (Babault et al., 2018).

Synthesis and Imaging Applications

The synthesis of nicotinamide derivatives, like the enriched nicotinamide-1-15N, allows for the development of contrast agents for molecular imaging studies. This application is crucial in medical diagnostics and research, particularly in studying metabolic processes in vivo (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).

Antibacterial Activity

Research on derivatives of nicotinamide, like those mentioned in the query, has shown potential antibacterial activity. This area of study opens up possibilities for new antibacterial agents and contributes to the fight against antibiotic resistance (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Metabolic Regulation

Nicotinamide and its derivatives are studied for their role in metabolic regulation. For example, nicotinamide N-methyltransferase (NNMT) and its product MNAM are linked to the regulation of glucose and cholesterol metabolism. These studies contribute to our understanding of metabolic diseases and potential therapeutic approaches (Hong et al., 2015).

Propiedades

IUPAC Name |

N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-8(2)18(9(3)4)12(19)10-5-6-11(17-7-10)13(14,15)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDWMMFEMXZFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)

![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)

![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)